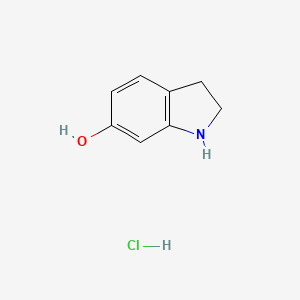

Indolin-6-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indolin-6-ol hydrochloride is a chemical compound with the CAS number 19727-91-4 . It is a type of indoline, which is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .

Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Chemical Reactions Analysis

Indoline-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . The yield of the reaction was higher than 50% in all attempted reactions .Physical And Chemical Properties Analysis

Indolin-6-ol has a molecular weight of 135.17 . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Scientific Research Applications

1. Antioxidant Properties

- Free Radical-Scavenging Activity : Indolic compounds, related to tryptophan metabolism, exhibit antioxidant activities by scavenging free radicals. This property makes them useful as chemical preventive agents against diseases like cancer and oxidative stress (Cano, Alcaraz, & Arnao, 2003).

2. Anti-Inflammatory and Analgesic Activity

- Pro-drug of Diclofenac : A synthesized indoline derivative, designed as a pro-drug of diclofenac, exhibited anti-inflammatory and analgesic activities without gastro-ulcerogenic effects. This highlights its potential in treating chronic inflammatory diseases (Chung et al., 2009).

3. Anticancer Activity

- Antiproliferative Evaluation : Various indolin-2-one derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. Compounds showed significant potency, comparable to existing cancer therapies (Lin et al., 2013).

4. Antimicrobial Properties

- Antimicrobial Peptide Indolicidin : Indolicidin, a cationic antimicrobial peptide, exhibits activity against Gram-negative and Gram-positive bacteria. It acts by permeabilizing bacterial membranes and forming channels, demonstrating its potential as an antimicrobial agent (Falla, Karunaratne, & Hancock, 1996).

5. PPAR Activation

- Activation of Peroxisome Proliferator-activated Receptors : Indomethacin, a non-steroidal anti-inflammatory drug related to indolic compounds, can activate peroxisome proliferator-activated receptors (PPARs), which play a key role in adipogenesis and peroxisome activity. This finding provides a molecular basis for the biological effects of these drugs (Lehmann et al., 1997).

6. Chemical Synthesis and Functionalization

- Palladium-catalyzed Reactions : The synthesis and functionalization of indoles, including indolin-2-one derivatives, through palladium-catalyzed reactions have been a focus of research. These processes are significant for producing biologically active compounds in organic chemistry (Cacchi & Fabrizi, 2005).

7. Potential in Breast Cancer Treatment

- Anti-Estrogenic Activity Against Breast Cancer : Certain indolin-2-one derivatives have been identified as selective estrogen receptor modulators with promising anti-cancer activity, especially against breast cancer. These compounds have shown effectiveness in both in vitro and in vivo studies (Bender et al., 2023).

Mechanism of Action

Target of Action

Indolin-6-ol hydrochloride, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This broad-spectrum binding ability makes it a valuable compound for developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Indolin-6-ol hydrochloride may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Indoline structures are known to improve the physicochemical properties of compounds, increasing their water solubility and decreasing their lipid solubility . This suggests that Indolin-6-ol hydrochloride may have favorable ADME properties that impact its bioavailability.

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

It is known that the indoline structure is commonly found in natural and synthetic compounds with medicinal value , suggesting that it may be stable under a variety of environmental conditions.

Safety and Hazards

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The inherent three-dimensional nature and rigidity of these spirocyclic systems leads to their good affinity to 3D proteins, thus converting these scaffolds into attractive synthetic targets in organic chemistry and drug discovery projects .

properties

IUPAC Name |

2,3-dihydro-1H-indol-6-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c10-7-2-1-6-3-4-9-8(6)5-7;/h1-2,5,9-10H,3-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGQGGWXJSIKEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolin-6-ol hydrochloride | |

CAS RN |

19727-91-4 |

Source

|

| Record name | 2,3-dihydro-1H-indol-6-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2768133.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B2768137.png)

![4-[5-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]benzoic acid](/img/structure/B2768144.png)

![3-(pyridin-2-yloxy)-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768146.png)

![3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2768150.png)

![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2768152.png)